N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide (oxalamide) backbone linking two aromatic substituents: a 4-fluorophenyl group and a 2-(4-methoxyphenyl)ethyl moiety. Its molecular formula is C₁₉H₂₀FN₂O₃, with an average molecular weight of 346.38 g/mol and a monoisotopic mass of 346.1434 g/mol (inferred from structurally similar compounds in , and 13). The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-8-2-12(3-9-15)10-11-19-16(21)17(22)20-14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLMMRLWQGPIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22F N2O2
- Molecular Weight : 314.38 g/mol
The compound features a fluorinated phenyl group and a methoxy-substituted phenyl group, which may influence its pharmacokinetic properties and biological interactions.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve the modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can affect various physiological processes, including mood regulation and pain perception.
1. Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant properties by enhancing serotonin and norepinephrine levels in the brain. The presence of the methoxy group is thought to enhance these effects by increasing lipophilicity, facilitating better blood-brain barrier penetration.
2. Analgesic Properties
Studies have shown that related compounds can exhibit analgesic effects through the modulation of pain pathways in the central nervous system. The potential for this compound to act as an analgesic is supported by its structural similarity to known analgesics.
Study 1: Antidepressant Activity
A study conducted on a series of phenyl-ethyl diamides demonstrated that modifications at the para position (such as fluorination) significantly enhanced antidepressant activity in rodent models. The compound exhibited a reduction in depressive-like behavior, suggesting its potential for treating mood disorders.
Study 2: Analgesic Activity
In another study, the efficacy of various substituted phenyl-ethyl diamides was assessed in a formalin-induced pain model. The results indicated that compounds with similar structures reduced pain scores significantly compared to control groups, supporting the hypothesis that this compound may possess analgesic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C18H22FN2O2 | Antidepressant, Analgesic |
| N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide | C18H22FN2O2 | Moderate Antidepressant |
| N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)]ethanediamide | C19H22ClN2O3 | Antidepressant |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide with structurally related ethanediamide derivatives and aromatic amides, focusing on molecular features, synthetic pathways, and inferred properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Complexity :
- The target compound has a simpler structure compared to astemizole and the thiazolo-triazol derivative, which incorporate fused heterocyclic systems. These rings enhance rigidity and may improve receptor selectivity but reduce synthetic accessibility.
- The sulfonyl-containing oxazinan analog () introduces a polar sulfonyl group, likely increasing water solubility compared to the hydrophobic target compound.
Substituent Effects :
- The 4-fluorophenyl group is a common feature in pharmaceuticals (e.g., fentanyl analogs in ), contributing to metabolic stability and lipophilicity.
- The 2-(4-methoxyphenyl)ethyl chain in the target compound is structurally analogous to intermediates in astemizole synthesis (), where it facilitates piperidine alkylation.
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling 4-fluorophenylamine with 2-(4-methoxyphenyl)ethylamine via an oxalyl chloride intermediate, a method used for related ethanediamides (inferred from ).
- In contrast, the thiazolo-triazol derivative () requires multistep cyclization to form the heterocyclic core, complicating scalability.
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
